molecular formula C21H22N4O6S2 B2978609 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 899734-83-9

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2978609
CAS RN: 899734-83-9
M. Wt: 490.55
InChI Key: DBUYOKGAVAOSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies focus on the synthesis and chemical properties of related compounds, such as the development of novel synthetic pathways and the characterization of chemical structures. For example, the synthesis of novel thiazole and benzothiazole derivatives shows interest in exploring the chemical space around sulfur and nitrogen-containing heterocycles, which are known for their diverse biological activities (Sañudo et al., 2006). These methodologies could be applied to synthesize and modify compounds similar to 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide, potentially enhancing their properties for specific applications.

Biological Activities and Applications

The research on related benzothiazole and thiazole compounds reveals their potential for a wide range of biological applications. For instance, thiazolides, including nitazoxanide derivatives, demonstrate broad-spectrum activities against various pathogens and cancer cells, suggesting that structurally related compounds might also exhibit similar pharmacological properties (Hemphill et al., 2012). This area of research highlights the potential of compounds like 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide in developing new treatments for infectious diseases and cancer.

Sensor Applications

The development of chemical sensors for detecting specific ions or molecules is another area of interest. Compounds with benzothiazole moieties have been explored for their sensing capabilities, as demonstrated by research on cyanide sensors in aqueous media (Elsafy et al., 2018). The structural features of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide could be tailored to develop sensors for environmental or biomedical applications, leveraging the specific interactions between the functional groups and target analytes.

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-24(14-5-3-4-6-14)33(29,30)16-9-7-13(8-10-16)20(26)23-21-22-19-17(31-2)11-15(25(27)28)12-18(19)32-21/h7-12,14H,3-6H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUYOKGAVAOSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide

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